2-Palmitoyl-rac-glycerol
2-Palmitoyl-rac-glycerol
2-palmitoylglycerol is a 2-monoglyceride where the acyl group is hexadecanoyl (palmitoyl). It has a role as an algal metabolite. It derives from a hexadecanoic acid.
MG(0:0/16:0/0:0), also known as 2-monopalmitin or mag(0:0/16:0), belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. Thus, MG(0:0/16:0/0:0) is considered to be a monoradylglycerol lipid molecule. MG(0:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/16:0/0:0) has been found throughout all human tissues. Within the cell, MG(0:0/16:0/0:0) is primarily located in the membrane (predicted from logP). In humans, MG(0:0/16:0/0:0) is involved in the D-glyceric acidura pathway and the glycerolipid metabolism pathway. MG(0:0/16:0/0:0) is also involved in a couple of metabolic disorders, which include familial lipoprotein lipase deficiency and glycerol kinase deficiency.
MG(0:0/16:0/0:0), also known as 2-monopalmitin or mag(0:0/16:0), belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. Thus, MG(0:0/16:0/0:0) is considered to be a monoradylglycerol lipid molecule. MG(0:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/16:0/0:0) has been found throughout all human tissues. Within the cell, MG(0:0/16:0/0:0) is primarily located in the membrane (predicted from logP). In humans, MG(0:0/16:0/0:0) is involved in the D-glyceric acidura pathway and the glycerolipid metabolism pathway. MG(0:0/16:0/0:0) is also involved in a couple of metabolic disorders, which include familial lipoprotein lipase deficiency and glycerol kinase deficiency.
Brand Name:
Vulcanchem
CAS No.:
23470-00-0
VCID:
VC0134275
InChI:
InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3
SMILES:
CCCCCCCCCCCCCCCC(=O)OC(CO)CO
Molecular Formula:
C19H38O4
Molecular Weight:
330.5 g/mol
2-Palmitoyl-rac-glycerol
CAS No.: 23470-00-0
Reference Standards
VCID: VC0134275
Molecular Formula: C19H38O4
Molecular Weight: 330.5 g/mol
CAS No. | 23470-00-0 |
---|---|
Product Name | 2-Palmitoyl-rac-glycerol |
Molecular Formula | C19H38O4 |
Molecular Weight | 330.5 g/mol |
IUPAC Name | 1,3-dihydroxypropan-2-yl hexadecanoate |
Standard InChI | InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,20-21H,2-17H2,1H3 |
Standard InChIKey | BBNYCLAREVXOSG-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC(CO)CO |
Appearance | A crystalline solid |
Physical Description | Solid |
Description | 2-palmitoylglycerol is a 2-monoglyceride where the acyl group is hexadecanoyl (palmitoyl). It has a role as an algal metabolite. It derives from a hexadecanoic acid. MG(0:0/16:0/0:0), also known as 2-monopalmitin or mag(0:0/16:0), belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. Thus, MG(0:0/16:0/0:0) is considered to be a monoradylglycerol lipid molecule. MG(0:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/16:0/0:0) has been found throughout all human tissues. Within the cell, MG(0:0/16:0/0:0) is primarily located in the membrane (predicted from logP). In humans, MG(0:0/16:0/0:0) is involved in the D-glyceric acidura pathway and the glycerolipid metabolism pathway. MG(0:0/16:0/0:0) is also involved in a couple of metabolic disorders, which include familial lipoprotein lipase deficiency and glycerol kinase deficiency. |
Synonyms | Hexadecanoic Acid 2-Hydroxy-1-(hydroxymethyl)ethyl Ester; 2-Hexadecanoyl Glycerol; 2-Monohexadecanoylglycerol; 2-Monopalmitin; 2-Monopalmitoyl-sn-glycerol; 2-Monopalmitoylglycerol; 2-Palmitoylglycerol; Glycerol-β-palmitate; Palmitic Acid β-monoglycer |
PubChem Compound | 123409 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume